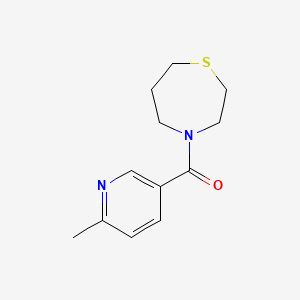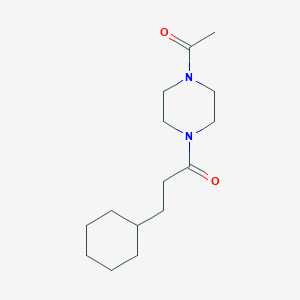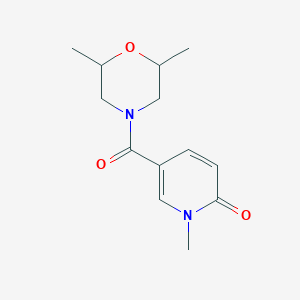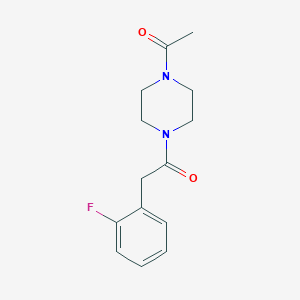![molecular formula C15H21N3O B7512187 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
Mécanisme D'action
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide exerts its inhibitory effect on TLR4 signaling by binding to an intracellular domain of TLR4, known as the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation and autoimmune diseases. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide treatment significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improved survival rates. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune signaling pathways. However, the use of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
Future research on 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could focus on its potential therapeutic applications in various infectious and inflammatory diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies could investigate the potential synergistic effects of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other anti-inflammatory or antiviral agents. Finally, the development of more potent and bioavailable analogs of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could improve its efficacy and expand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide involves a multi-step process starting with the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with 2-aminopyrazole to yield 2-pyrazol-1-yl-tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic acid. This intermediate is then converted to the final product, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, through a coupling reaction with N,N-dimethylacetamide dimethyl acetal.
Applications De Recherche Scientifique
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases. In preclinical studies, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, thereby reducing inflammation and tissue damage. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential antiviral activity against influenza and hepatitis C viruses.
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(9-18-6-2-5-16-18)17-14-8-10-7-13(14)12-4-1-3-11(10)12/h2,5-6,10-14H,1,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVRHMLKRBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

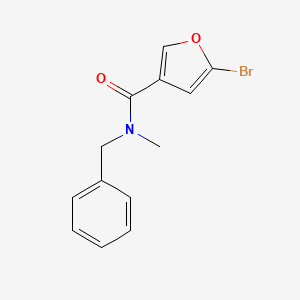
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
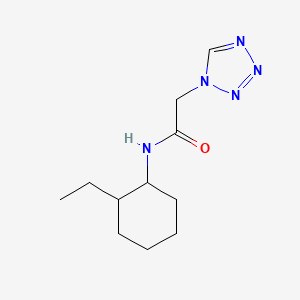
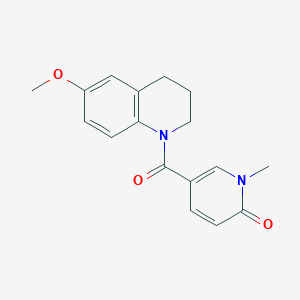
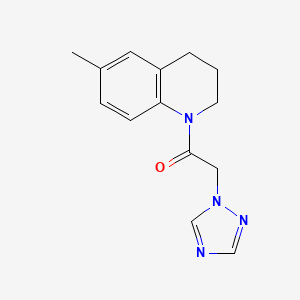
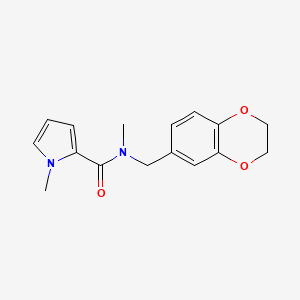
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)
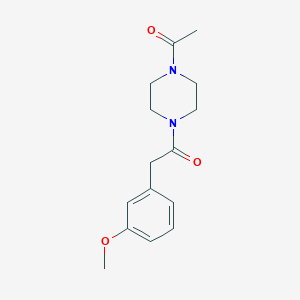
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
